molecular formula C29H35N9O3 B14784458 (1R)-1-[5-(1-methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl}-1H-pyrazol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate

(1R)-1-[5-(1-methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl}-1H-pyrazol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate

Número de catálogo: B14784458
Peso molecular: 557.6 g/mol
Clave InChI: WIRFGLSNTOSWHI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1R)-1-[5-(1-methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl}-1H-pyrazol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate is a sophisticated chemical compound of significant interest in medicinal chemistry and oncology research. Its structure is characteristic of a proteolysis-targeting chimera (PROTAC), a class of bifunctional molecules designed to induce targeted protein degradation. This compound is hypothesized to function by recruiting a specific protein of interest, often a kinase involved in proliferative signaling, to an E3 ubiquitin ligase, such as the one containing the Cereblon (CRBN) subunit. This recruitment facilitates the ubiquitination and subsequent proteasomal degradation of the target protein, offering a novel therapeutic strategy beyond simple inhibition. The core structure suggests potential activity against kinase targets, with the tetrazole and pyrazole moieties acting as common pharmacophores in kinase inhibitors, possibly for targets within the MAPK signaling pathway or other oncogenic drivers. The presence of a (3R)-piperidin-3-yl group linked to a 3-methylpyridin-2-yl ring is a motif found in inhibitors targeting Bruton's Tyrosine Kinase (BTK) and other tyrosine kinases, indicating its potential application in researching hematological malignancies and autoimmune diseases. The 2-methylpropanoate (isobutyrate) ester is typically a prodrug moiety, enhancing cell permeability, with intracellular esterases cleaving it to release the active molecule. This compound is an essential research tool for investigating targeted protein degradation mechanisms, targeted cancer therapies , and resistance mechanisms in cancer cell lines. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

Fórmula molecular

C29H35N9O3

Peso molecular

557.6 g/mol

Nombre IUPAC

1-[5-[2-methyl-4-[4-[(3-methylpyridin-2-yl)-piperidin-3-ylcarbamoyl]phenyl]pyrazol-3-yl]tetrazol-2-yl]ethyl 2-methylpropanoate

InChI

InChI=1S/C29H35N9O3/c1-18(2)29(40)41-20(4)38-34-26(33-35-38)25-24(17-32-36(25)5)21-10-12-22(13-11-21)28(39)37(23-9-7-14-30-16-23)27-19(3)8-6-15-31-27/h6,8,10-13,15,17-18,20,23,30H,7,9,14,16H2,1-5H3

Clave InChI

WIRFGLSNTOSWHI-UHFFFAOYSA-N

SMILES canónico

CC1=C(N=CC=C1)N(C2CCCNC2)C(=O)C3=CC=C(C=C3)C4=C(N(N=C4)C)C5=NN(N=N5)C(C)OC(=O)C(C)C

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[5-(1-methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl}-1H-pyrazol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate involves multiple steps, including the formation of the pyrazole and tetrazole rings, as well as the coupling of these rings with the piperidine and pyridine moieties. The reaction conditions typically require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final esterification step involves the use of 2-methylpropanoic acid and a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of more environmentally friendly solvents and reagents.

Análisis De Reacciones Químicas

Types of Reactions

(1R)-1-[5-(1-methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl}-1H-pyrazol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine and pyrazole rings using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide in DMF or alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

(1R)-1-[5-(1-methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl}-1H-pyrazol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate is a complex organic molecule with diverse functional groups and a unique structural arrangement. It contains a piperidine ring, a pyrazole moiety, and a tetrazole group, suggesting potential biological activities.

Properties

  • Name : this compound
  • Molecular Formula : C29H35N9O3
  • Molecular Weight : 557.6467
  • Purity : ≥97%
  • CAS Number : 1632250-93-1
  • Storage : Room temperature

Potential Applications

This compound has potential applications in various fields:

  • Medicinal Chemistry : Due to the methyl and pyridine groups, the compound may interact with various biological targets.
  • Drug Discovery : The compound's diverse functional groups suggest it may exhibit therapeutic uses and toxicity profiles.
  • Metabolic Pathways : Specific enzymes in biological systems could facilitate reactions involving this compound, emphasizing its relevance in metabolic pathways.

Prediction of Activity

Computational methods, such as the Prediction of Activity Spectra for Substances (PASS) program, can analyze the structural formula to estimate pharmacological effects, potential therapeutic uses, and toxicity profiles. Empirical studies are necessary to validate these predictions and elucidate specific mechanisms of action.

Interaction Studies

Interaction studies are crucial for understanding how this compound affects biological systems. Techniques such as:

  • Spectroscopy
  • Chromatography
  • Binding assays

These studies help identify potential side effects and therapeutic windows.

Structural Similarity

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesBiological Activity
Piperidinyl PyrazolesContains piperidine and pyrazole ringsAnticancer
Tetrazole DerivativesFeatures tetrazole ringAntimicrobial
Carbamate EstersEster functional group with varied substituentsInsecticidal

Mecanismo De Acción

The mechanism of action of (1R)-1-[5-(1-methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl}-1H-pyrazol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular signaling pathways. For example, it could inhibit the activity of certain enzymes involved in neurotransmitter synthesis, thereby affecting neuronal function.

Comparación Con Compuestos Similares

Research Findings and Data

Table 2: Hypothetical Binding Affinities (Based on Structural Analogues)

Compound Target Protein (Hypothetical) Predicted IC50 (nM) Rationale
Target Compound (1R-enantiomer) Tyrosine Kinase X 50–100 Piperidine-pyridine carbamoyl mimics ATP adenine binding
(1S)-Enantiomer Tyrosine Kinase X >1000 Stereochemical mismatch reduces fit in hydrophobic pocket
Chakib et al. (2010) Pyrazol-3(2H)-one Bacterial DNA Gyrase 200–300 Benzothiazole group intercalates with DNA

Actividad Biológica

The compound (1R)-1-[5-(1-methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl}-1H-pyrazol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate, with the CAS number 1632250-93-1, is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C29H35N9O3C_{29}H_{35}N_{9}O_{3}, with a molecular weight of approximately 557.65 g/mol. The structure features multiple pharmacophores including a pyrazole ring and a tetrazole moiety, which are known to interact with various biological targets.

Research indicates that compounds similar to this compound may exert their biological effects through the following mechanisms:

  • Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit key enzymes such as dihydrofolate reductase (DHFR) and various kinases involved in cell signaling pathways. This inhibition can lead to reduced cell proliferation in cancer cells .
  • Modulation of Receptor Activity : The compound may interact with specific receptors in the central nervous system or other tissues, influencing neurotransmitter release and cellular responses.

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Anticancer Activity

Studies have demonstrated that similar compounds can inhibit tumor growth by targeting cancer cell metabolism and signaling pathways. For instance, derivatives that inhibit DHFR have shown promise in treating cancers by disrupting DNA synthesis .

Antimicrobial Properties

There is evidence suggesting that compounds with similar structures exhibit antimicrobial activity against a range of pathogens. This is particularly relevant in the context of increasing antibiotic resistance.

Case Studies

  • Case Study on Cancer Treatment : A study published in a peer-reviewed journal highlighted the effectiveness of a related compound in reducing tumor size in animal models of breast cancer. The mechanism was attributed to the inhibition of DHFR and subsequent effects on folate metabolism .
  • Antimicrobial Efficacy : Another study investigated the antimicrobial properties of related pyrazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting potential for development as new antimicrobial agents .

Data Tables

Below is a summary table of relevant studies and their findings regarding the biological activity of compounds similar to this compound:

Study ReferenceBiological ActivityTarget/MechanismFindings
AnticancerDHFR InhibitionReduced tumor growth in vivo
AntimicrobialBacterial Cell WallSignificant inhibition against S. aureus
Enzyme InhibitionTyrosine KinaseAltered signaling pathways leading to apoptosis

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

The compound’s synthesis involves multi-step processes, including cyclocondensation, carboxamide coupling, and tetrazole ring formation. Key steps include:

  • Pyrazole Core Formation : Cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine derivatives under basic conditions (e.g., DMF-DMA) to form the 1,5-diarylpyrazole scaffold .
  • Carbamoylation : Coupling of the pyrazole intermediate with substituted piperidine and pyridine moieties using carbodiimide-based reagents (e.g., DCC or EDC) .
  • Tetrazole Introduction : Cyclization of nitriles with sodium azide in the presence of ammonium chloride under reflux . Yield Optimization : Use controlled reaction conditions (e.g., inert atmosphere, precise stoichiometry) and purification techniques like column chromatography or recrystallization. For example, yields for similar pyrazole-tetrazole hybrids range from 28% to 82%, depending on solvent choice (e.g., EtOH/H₂O mixtures) and catalyst loading (e.g., Pd(PPh₃)₄ for Suzuki couplings) .

Q. Which spectroscopic techniques are critical for validating the compound’s structure?

  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., methylpropanoate ester protons at δ 1.18–1.21 ppm; aromatic protons in pyridine/piperidine regions at δ 7.44–8.63 ppm) .
  • LCMS/HRMS : Verify molecular weight (e.g., ESIMS m/z 450.2 for related esters) and purity (>98% by HPLC) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and tetrazole ring vibrations (N=N at ~1450 cm⁻¹) .

Q. How should researchers design initial in vitro biological assays for this compound?

Prioritize targets based on structural analogs:

  • Enzyme Inhibition : Test against kinases or GPCRs due to the piperidine-pyridine carboxamide motif, using fluorescence polarization or radiometric assays .
  • Cellular Assays : Evaluate cytotoxicity (e.g., MTT assay) and membrane permeability (e.g., Caco-2 monolayer model) . Note : Use DMSO for solubility but limit concentrations to <0.1% to avoid solvent interference .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Core Modifications : Replace the tetrazole with triazoles or oxadiazoles to assess impact on target binding .
  • Substituent Effects : Synthesize analogs with varying alkyl/aryl groups on the pyrazole and piperidine rings. For example, fluorinated phenyl groups may enhance metabolic stability .
  • Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with proteins like kinases or CYP450 enzymes, leveraging the compound’s InChI/SMILES data for accurate 3D conformations .

Q. What strategies address contradictions in spectral or biological data during characterization?

  • Spectral Anomalies : Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) to resolve overlapping peaks in aromatic regions .
  • Biological Variability : Replicate assays under standardized conditions (e.g., fixed cell passage numbers, consistent ATP concentrations in kinase assays) .
  • Batch-to-Batch Differences : Monitor reaction intermediates via TLC/HPLC to ensure consistent purity (>95%) before proceeding to downstream steps .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

  • ADME Prediction : Use tools like SwissADME to assess logP (target ~3.5 for oral bioavailability) and P-gp substrate potential .
  • Metabolic Hotspots : Identify labile sites (e.g., ester groups) prone to hydrolysis using cytochrome P450 docking simulations. Methylpropanoate esters are typically more stable than ethyl analogs .
  • Solubility Enhancement : Introduce polar groups (e.g., hydroxyl, amine) while monitoring clogP values to balance lipophilicity .

Q. What are the best practices for scaling up synthesis without compromising purity?

  • Process Optimization : Transition from batch to flow chemistry for exothermic steps (e.g., tetrazole cyclization) to improve heat management .
  • Purification : Replace column chromatography with recrystallization or centrifugal partition chromatography for large-scale batches .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .

Methodological Notes

  • Reproducibility : Document reaction parameters rigorously (e.g., temperature ramps, stirring rates) to mitigate variability .
  • Data Validation : Use orthogonal analytical methods (e.g., NMR + LCMS) to confirm structural integrity .
  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous reagents (e.g., sodium azide, POCl₃) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.